5-Bromo-5,6,7,8-tetrahydroisoquinoline
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Overview
Description
5-Bromo-5,6,7,8-tetrahydroisoquinoline is a brominated derivative of 5,6,7,8-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are widely distributed in nature and are known for their diverse biological activities. The addition of a bromine atom to the isoquinoline structure can significantly alter its chemical properties and biological activities, making this compound an interesting compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5,6,7,8-tetrahydroisoquinoline typically involves the bromination of 5,6,7,8-tetrahydroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines.
Oxidation Reactions: Products include oxidized isoquinoline derivatives.
Reduction Reactions: Products include reduced isoquinoline derivatives.
Scientific Research Applications
5-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The bromine atom can enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: The parent compound without the bromine atom.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A similar compound with a thieno ring instead of a benzene ring.
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a different hydrogenation pattern
Uniqueness
5-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties compared to its non-brominated counterparts. This makes it a valuable compound for studying the effects of halogenation on isoquinoline alkaloids .
Properties
Molecular Formula |
C9H10BrN |
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Molecular Weight |
212.09 g/mol |
IUPAC Name |
5-bromo-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3H2 |
InChI Key |
YEZJZFDGVCYCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=NC=C2)Br |
Origin of Product |
United States |
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